molecular formula C11H17N3O B2936108 3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200106-97-2

3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2936108
M. Wt: 207.277
InChI Key: QHOJFFMNGRHFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CP-945,598, is a synthetic compound that belongs to the class of triazolone derivatives. It has been extensively studied for its pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Synthesis of 1,2,3-Triazoles

The synthesis of 1,2,3-triazoles, including compounds similar to "3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one," often involves the [1,2,3]-triazole formation via regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This method, known for its efficiency and versatility, enables the incorporation of [1,2,3]-triazoles into peptide backbones or side chains, producing a wide array of 1,4-substituted [1,2,3]-triazoles (Tornøe, Christensen, & Meldal, 2002). Another approach utilizes a DBU–water system for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles, highlighting the method's advantages in terms of atom economy and environmental impact (Singh, Sindhu, & Khurana, 2013).

Applications in Molecular Design

1,2,3-Triazole derivatives are explored for their potential in designing novel molecular structures due to their unique properties. For instance, the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers indicates potential applications in developing fluorescent probes or materials (Kamalraj, Senthil, & Kannan, 2008). Moreover, the copper(I)-catalyzed synthesis of azoles, including 1,2,3-triazoles, showcases the wide scope and reliability of this method for generating compounds with diverse functionalities, suitable for various scientific and industrial applications (Himo et al., 2004).

properties

IUPAC Name

5-cyclopentyl-2-methyl-4-prop-2-enyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-8-14-10(9-6-4-5-7-9)12-13(2)11(14)15/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOJFFMNGRHFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCC2)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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